[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid
Overview
Description
5-Chloro-1H-benzimidazol-2-ylmethoxyacetic acid, also known as 5-chloro-2-methoxybenzimidazole (5-CMB), is a novel compound with a wide range of biological activities. It is a synthetic derivative of benzimidazole, an aromatic heterocyclic compound that is commonly used in pharmaceuticals and agrochemicals. 5-CMB has been studied extensively in recent years due to its potential applications in the fields of medicine, agriculture, and biotechnology.
Scientific Research Applications
Benzimidazole is a heterocyclic aromatic compound that is a part of many bioactive compounds of interest due to their diverse biological and clinical applications . Here are some general applications of benzimidazole derivatives:
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Anticancer Agents : Benzimidazole derivatives have been found to have anticancer properties . They can act as inhibitors for various proteins and enzymes involved in cancer progression .
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Antiviral Agents : Some benzimidazole derivatives have shown antiviral properties, including activity against HIV .
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Antibacterial and Antifungal Agents : Benzimidazole derivatives can also exhibit antibacterial and antifungal properties .
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Anthelmintic Agents : Benzimidazoles are widely used as anthelmintic agents, which are drugs that expel parasitic worms from the body .
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Antihypertensive Agents : Some benzimidazole derivatives have been found to have antihypertensive properties, which means they can lower blood pressure .
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Antidiabetic Agents : Benzimidazole derivatives can also act as antidiabetic agents .
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Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors : Some benzimidazole derivatives have been found to inhibit HIF prolyl hydroxylase, an enzyme that plays a crucial role in response to low oxygen conditions (hypoxia). This has potential applications in the treatment of anemia, ulcerative colitis, and ischemic and metabolic diseases .
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Antioxidant Agents : Benzimidazole derivatives can also exhibit antioxidant properties, which means they can neutralize harmful free radicals in the body .
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Anti-Inflammatory Agents : Some benzimidazole derivatives have been found to have anti-inflammatory properties, which means they can reduce inflammation .
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Antipyretic Agents : Benzimidazole derivatives can also act as antipyretic agents, which are drugs that reduce fever .
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Anti-Allergic Agents : Some benzimidazole derivatives have been found to have anti-allergic properties, which means they can reduce allergic reactions .
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Ulcerogenic Agents : Benzimidazole derivatives can also act as ulcerogenic agents, which are drugs that can cause ulcers .
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Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors : Some benzimidazole derivatives have been found to inhibit HIF prolyl hydroxylase, an enzyme that plays a crucial role in response to low oxygen conditions (hypoxia). This has potential applications in the treatment of anemia, ulcerative colitis, and ischemic and metabolic diseases .
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Antioxidant Agents : Benzimidazole derivatives can also exhibit antioxidant properties, which means they can neutralize harmful free radicals in the body .
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Anti-Inflammatory Agents : Some benzimidazole derivatives have been found to have anti-inflammatory properties, which means they can reduce inflammation .
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Antipyretic Agents : Benzimidazole derivatives can also act as antipyretic agents, which are drugs that reduce fever .
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Anti-Allergic Agents : Some benzimidazole derivatives have been found to have anti-allergic properties, which means they can reduce allergic reactions .
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Ulcerogenic Agents : Benzimidazole derivatives can also act as ulcerogenic agents, which are drugs that can cause ulcers .
properties
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-6-1-2-7-8(3-6)13-9(12-7)4-16-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDIWZGKHFMSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212855 | |
Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid | |
CAS RN |
933682-39-4 | |
Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933682-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(6-Chloro-1H-benzimidazol-2-yl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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